甲酸甲酯1-苄基-1H-吲哚-3-羧酸酯

描述

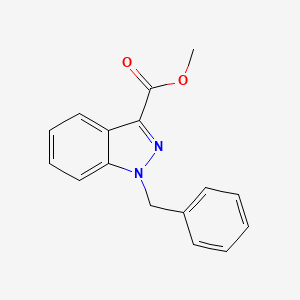

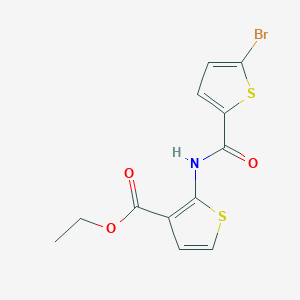

Methyl 1-benzyl-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C16H14N2O2 . It is structurally similar to known synthetic cannabinoids . The compound is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazoles, including methyl 1-benzyl-1H-indazole-3-carboxylate, has been a topic of interest in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular weight of methyl 1-benzyl-1H-indazole-3-carboxylate is 266.29 . The molecular formula is C16H14N2O2 . The compound’s structure includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis

Indazole derivatives, including methyl 1-benzyl-1H-indazole-3-carboxylate, are known to participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis

Methyl 1-benzyl-1H-indazole-3-carboxylate is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved sources.科学研究应用

癌症研究中的抗增殖活性

1H-苯并[f]吲唑的衍生物 1-苄基-1H-吲唑-3-甲酸甲酯在癌症研究中显示出有希望的结果。具体而言,与 C 保护氨基酸共轭的 1H-苯并[f]吲唑-4,9-二酮衍生物已被合成并评估其体外抗增殖活性。这些衍生物,包括与甘氨酸、L-丙氨酸、L-苯丙氨酸和 L-谷氨酸共轭的衍生物,已表现出显着的抗增殖活性,表明它们作为新型抗癌剂的潜力 (Molinari 等,2015)。

缓蚀

还对 1-苄基-1H-1,2,3-三唑-4-甲酸甲酯在缓蚀领域的应用进行了研究。一项研究重点是使用微波辅助有机合成 (MAOS) 方法合成乙基-1-苄基-5-甲基-1H-1,2,3-三唑-4-甲酸甲酯。该化合物在腐蚀性环境中对碳钢表现出显着的缓蚀效率,表明其在材料科学和工程中的应用 (Insani 等,2015)。

结构和分子分析

1-苄基-1H-1,2,3-三唑-4-甲酸甲酯等化合物的结构和分子特性一直是化学研究的兴趣所在。涉及晶体和分子结构、分子轨道和紫外-可见光谱的研究提供了对这些化合物的物理和化学性质的见解。此类研究对于了解它们在各个科学领域的潜在应用至关重要 (Boechat 等,2010;Wang 等,2014)。

化学反应中的催化剂

1-苄基-1H-吲唑-3-甲酸甲酯衍生物已被探索作为化学反应中的催化剂。该领域的研究重点是了解这些化合物作为催化剂的性质及其在各种化学过程中的潜在应用,例如氧化和转移氢化 (Saleem 等,2014)。

新型化合物的合成

使用 1-苄基-1H-吲唑-3-甲酸甲酯作为起始材料或中间体的合成新型化合物是另一个重要的研究领域。这些研究有助于开发具有在药物化学和药物发现中潜在应用的新化学实体 (Chevalier 等,2018)。

作用机制

Target of Action

Methyl 1-benzyl-1H-indazole-3-carboxylate, also known as 1H-Indazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester, is a derivative of the indazole family . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

The compound’s interaction with its targets leads to the inhibition, regulation, and/or modulation of these kinases . This can result in changes in cell cycle progression and cell volume regulation, potentially influencing the growth and survival of cells .

Biochemical Pathways

The affected pathways primarily involve cell cycle regulation and cell volume control . Downstream effects can include altered cell proliferation and survival, potentially influencing disease states such as cancer .

Pharmacokinetics

It is known that the compound has a melting point of 162-163℃ and a predicted boiling point of 3452±150 °C . It is slightly soluble in chloroform and methanol , which could influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of Methyl 1-benzyl-1H-indazole-3-carboxylate’s action can include changes in cell cycle progression and cell volume regulation . This can lead to altered cell proliferation and survival, potentially influencing the progression of diseases such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 1-benzyl-1H-indazole-3-carboxylate. For instance, the compound’s solubility in different solvents could affect its absorption and distribution in the body Additionally, factors such as temperature and pH could potentially influence its stability and activity

安全和危害

未来方向

Given the wide variety of biological properties exhibited by indazole derivatives , there is potential for further exploration of the medicinal properties of methyl 1-benzyl-1H-indazole-3-carboxylate. This could include studies on its potential use in the treatment of various pathological conditions .

属性

IUPAC Name |

methyl 1-benzylindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)15-13-9-5-6-10-14(13)18(17-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYQTFQMUAVGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2844709.png)

![[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B2844711.png)

![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2844722.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)